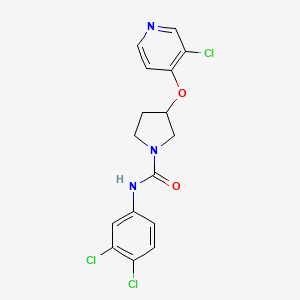
3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H14Cl3N3O2 and its molecular weight is 386.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H17Cl2N3O
- Molecular Weight : 348.24 g/mol
- CAS Number : 2034473-09-9
This compound features a pyrrolidine ring, a carboxamide functional group, and substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have shown inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
- Anti-inflammatory Properties : The presence of chlorinated phenyl groups has been associated with reduced inflammatory responses in cellular models.
Biological Activity Overview
Case Studies
-
Antitumor Efficacy :
A study investigated the antitumor effects of similar pyrrolidine derivatives on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis, suggesting a potential therapeutic application in oncology. -
Synergistic Effects :
Another research focused on the combination of this compound with established chemotherapeutic agents like doxorubicin. The findings revealed enhanced cytotoxicity in resistant cancer cell lines when used in combination, highlighting the importance of structure-activity relationships (SAR) in drug design.
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the pyrrolidine ring and substituent groups have been shown to significantly affect biological activity.
- In Vivo Studies : Animal models have demonstrated promising results regarding tumor reduction and safety profiles, warranting further clinical investigation.
Propriétés
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N3O2/c17-12-2-1-10(7-13(12)18)21-16(23)22-6-4-11(9-22)24-15-3-5-20-8-14(15)19/h1-3,5,7-8,11H,4,6,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBGMLNDAYKYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














